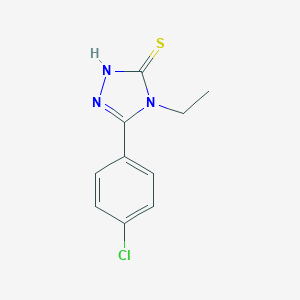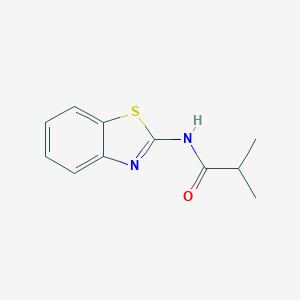![molecular formula C17H19ClN2O4 B187438 2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine CAS No. 5566-47-2](/img/structure/B187438.png)
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 2C-C-NBOMe and is a derivative of the 2C family of phenethylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2C-C-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity. This compound has also been shown to have partial agonist activity at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-C-NBOMe are still being studied. However, it has been shown to have a potent hallucinogenic effect, which is likely due to its interaction with the 5-HT2A receptor. It has also been shown to have stimulant properties, which may be due to its partial agonist activity at the 5-HT2C receptor. Additionally, this compound has been shown to induce vasoconstriction, which may have implications for its therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2C-C-NBOMe in lab experiments include its high affinity for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its unique chemical structure provides an opportunity for the development of novel therapeutics.
The limitations of using 2C-C-NBOMe in lab experiments include its potent hallucinogenic effect, which may make it difficult to study its effects on cognition and behavior. Additionally, its vasoconstrictive properties may limit its therapeutic use.
Direcciones Futuras
There are several future directions for the study of 2C-C-NBOMe. One area of interest is the development of novel therapeutics based on its chemical structure. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, particularly in the context of psychiatric disorders. Finally, the development of more selective ligands for the 5-HT2A receptor may provide a better understanding of the role of this receptor in various physiological processes.
Métodos De Síntesis
The synthesis of 2C-C-NBOMe involves the reaction of 2C-C with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a base. The reaction occurs at room temperature and yields a yellow-orange solid. The compound is then purified through recrystallization and characterized through spectroscopic techniques.
Aplicaciones Científicas De Investigación
2C-C-NBOMe has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
5566-47-2 |
|---|---|
Fórmula molecular |
C17H19ClN2O4 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19ClN2O4/c1-23-16-9-13(15(20(21)22)10-17(16)24-2)11-19-7-6-12-4-3-5-14(18)8-12/h3-5,8-10,19H,6-7,11H2,1-2H3 |
Clave InChI |
GUDUWOPYOORIGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)CNCCC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)
![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)







![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)